molecular formula C11H15ClN2O2 B598589 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride CAS No. 105684-23-9

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride

Cat. No.: B598589
CAS No.: 105684-23-9
M. Wt: 242.703
InChI Key: DIOSZRNBRKMZEJ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is a chemical building block of significant interest in medicinal chemistry and pharmacology research. The piperazine moiety is a privileged structure in drug discovery, known for its versatility and ability to improve the physicochemical properties of lead compounds . Piperazine-containing structures are frequently investigated for their potential to interact with a variety of biological targets. For instance, related piperazine derivatives have demonstrated potent cytotoxic effects in studies against human liver cancer cell lines, inducing apoptosis through both the intrinsic and extrinsic pathways . Furthermore, the benzo[d][1,3]dioxol group is a common pharmacophore found in compounds with diverse neurological activities. Patents covering similar structural classes indicate research applications for targeting serotonin-related pathways and for potential use in disorders such as anxiety, depression, and schizophrenia . The integration of these two fragments makes this compound a valuable scaffold for the design and synthesis of novel bioactive molecules. It serves as a key intermediate in the development of compounds for probing biological mechanisms and optimizing drug-like properties, such as enhancing aqueous solubility and oral bioavailability in preclinical research . Researchers utilize this reagent in the exploration of new therapeutic agents for areas including oncology and central nervous system diseases.

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-9(13-6-4-12-5-7-13)11-10(3-1)14-8-15-11;/h1-3,12H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSZRNBRKMZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705377
Record name 1-(2H-1,3-Benzodioxol-4-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105684-23-9
Record name 1-(2H-1,3-Benzodioxol-4-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine

The foundational synthesis involves reacting 4-bromo-1,3-benzodioxole with piperazine in polar aprotic solvents. Dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) facilitates the displacement of bromine by the piperazine nucleophile at elevated temperatures (80–100°C). Catalytic potassium iodide enhances reactivity by generating a more electrophilic aromatic intermediate.

Example Protocol :

  • Combine 4-bromo-1,3-benzodioxole (1.0 eq), piperazine (2.5 eq), and DMF.

  • Heat at 90°C for 12–24 hours under nitrogen.

  • Cool, dilute with water, and extract with toluene.

  • Dry organic layers over MgSO₄ and concentrate.

Yield ranges from 65% to 78%, with purity >90% by HPLC.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification. Methanol or ethanol serves as the solvent, with concentrated HCl added dropwise until pH 4. Crystallization occurs upon cooling or solvent evaporation.

Optimization Notes :

  • Solvent Choice : Methanol produces finer crystals with higher yield (82–88%) compared to ethanol (75–80%).

  • Stoichiometry : A 1:1 molar ratio of free base to HCl prevents over-acidification, which can lead to hygroscopic products.

Advanced Methodologies from Patent Literature

Deuterated Intermediate Approach (EP2727915A1)

A patented route synthesizes deuterated analogs, offering insights into isotopic labeling and scalability. Key steps include:

  • Deuterium Incorporation : React 4-bromo-1,3-benzodioxole with CD₂Cl₂ in NMP/D₂O, achieving 85% deuterium enrichment.

  • Piperazine Coupling : Substitute bromine with piperazine under reflux (112–114°C) for 18 hours.

  • Salt Formation : Precipitate the hydrochloride using HCl in methanol, followed by ether/MeOH recrystallization.

Table 1: Comparative Yields for Deuterated vs. Standard Synthesis

MethodYield (%)Purity (%)Deuterium Enrichment (%)
Standard (Non-deuterated)78920
Deuterated Protocol708985

Large-Scale Production (US8722683B2)

This patent emphasizes industrial scalability using:

  • Continuous Extraction : Toluene/water partitioning with automated phase separation.

  • In-Line Acidification : Direct HCl gas introduction into the free base solution, reducing processing time by 40%.

  • Crystallization Control : Gradual cooling from 50°C to 0°C over 6 hours yields monodisperse crystals (95% purity).

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted piperazine and brominated byproducts. Fractions are monitored by TLC (Rf = 0.3 in 10% MeOH/DCM).

Recrystallization Techniques

  • Solvent Pairing : Ether/methanol (4:1) achieves 99% purity after two recrystallizations.

  • Crystal Morphology : Needle-like crystals form in methanol, while ethanol produces rhombic structures.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Dimerization : Excess piperazine at temperatures >100°C leads to bis-arylpiperazine derivatives (5–8% yield).

  • Oxidation : Trace oxygen in DMF oxidizes the benzodioxole ring, forming quinones (mitigated by nitrogen sparging).

Industrial and Environmental Considerations

Solvent Recovery

  • Distillation : DMF is recovered at 80°C under reduced pressure (0.1 bar), achieving 95% reuse efficiency.

  • Waste Streams : Aqueous HCl neutralization with NaOH generates NaCl, which is disposed of via brine treatment .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The 4-position benzodioxole in the target compound contrasts with 3,4-methylenedioxy () or 5-position benzodioxole (), which may alter steric interactions with receptors.
  • Substituent Electronics : Electron-withdrawing groups (e.g., CF₃, Cl) enhance metabolic stability but reduce basicity of the piperazine nitrogen, whereas electron-donating groups (e.g., OCH₃) may improve solubility .

Pharmacological Activity and Receptor Affinity

Serotonin (5-HT) Receptor Interactions

  • 5-HT1A Affinity : Analogues like 1-(2-methoxyphenyl)piperazine derivatives () exhibit high 5-HT1A binding due to the methoxy group’s electron-donating effects. The benzodioxole group in the target compound may mimic this behavior, though direct affinity data are lacking .
  • 5-HT6/5-HT7 Modulation : Piperazines with aryl substituents (e.g., 2,3-dichlorophenyl, benzo[d]isothiazol-3-yl) show varied affinities for 5-HT6/5-HT7 receptors, suggesting that substituent polarity and bulkiness critically influence selectivity .

Sigma Receptor Interactions

  • Sigma-1 ligands such as SA4503 () share structural motifs with arylpiperazines. The benzodioxole group’s lipophilicity may enhance sigma receptor binding, similar to morpholinoethyl carboxylate derivatives .

Physicochemical Properties

Melting Points and Solubility

  • Melting Points : Related HCl salts (e.g., 1-(4-chlorophenyl)piperazine derivatives) exhibit melting points between 164–183°C (). The target compound likely falls within this range, though experimental data are needed.
  • Solubility : Piperazine HCl salts generally exhibit moderate aqueous solubility, influenced by substituent hydrophobicity. The benzodioxole group may reduce solubility compared to polar analogues (e.g., methoxy derivatives) .

Elemental Analysis

For analogous HCl salts ():

  • Carbon Content : 54.95–59% (theoretical vs. experimental).
  • Hydrogen/Nitrogen : ~5% each, consistent with piperazine backbone.

Biological Activity

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 287.77 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays and chemical syntheses.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Initial studies suggest it may act as a partial agonist at serotonin receptors, which are crucial targets for many psychoactive drugs. The compound's ability to modulate neurotransmitter systems has led researchers to investigate its potential applications in treating psychiatric disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures exhibited significant antitumor activity against various cancer cell lines. Notably:

  • IC₅₀ Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin (standard): IC₅₀ values ranged from 4.56 to 8.29 µM .

These compounds demonstrated selective cytotoxicity, showing minimal effects on normal cell lines (IC₅₀ > 150 µM), indicating a favorable therapeutic index .

Neuropharmacological Effects

The compound has been studied for its potential anxiolytic and antidepressant effects. In vitro studies suggest that it may influence serotonin and dopamine receptor activity, which are critical in mood regulation. Furthermore, the antioxidant properties associated with the benzo[d][1,3]dioxole structure may contribute to neuroprotective effects by scavenging free radicals and modulating inflammatory pathways.

Case Studies

Case Study 1: Anticancer Mechanisms

A study investigated the effects of related benzo[d][1,3]dioxole derivatives on cancer cell lines. The mechanisms involved were assessed through:

  • EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor signaling pathways.
  • Apoptosis Assessment : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Analysis : Treatment resulted in significant alterations in cell cycle distribution, particularly increasing the sub-G1 population indicative of apoptosis .

Case Study 2: Neuropharmacological Evaluation

In another study focusing on neuropharmacological properties, researchers evaluated the binding affinity of the compound at serotonin receptors using radiolabeled ligands. The results indicated that the compound binds selectively to serotonin receptor subtypes, suggesting its potential as a therapeutic agent for mood disorders.

Summary of Findings

Biological ActivityObservations
Anticancer Activity Significant cytotoxicity against HepG2, HCT116, MCF7; selective for cancer cells .
Neuropharmacology Potential anxiolytic and antidepressant effects; interacts with serotonin receptors.
Mechanisms of Action Involves receptor modulation and antioxidant properties.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common approach is:

Benzodioxole functionalization : React 1,3-benzodioxol-4-yl derivatives with epichlorohydrin under basic conditions to form an epoxide intermediate.

Piperazine coupling : Perform aminolysis using piperazine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–100°C).

Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Key considerations: Optimize stoichiometry to minimize byproducts like di-substituted piperazine derivatives. Purity can be verified via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in H₂O) .

Q. How can researchers address solubility challenges for this compound in aqueous buffers?

Solubility limitations in water (common for piperazine hydrochlorides) can be mitigated by:

  • Co-solvent systems : Use DMSO or ethanol (10–20% v/v) in PBS (pH 7.4).
  • pH adjustment : Increase solubility by raising pH to 8–9 with sodium bicarbonate, but monitor stability.
  • Surfactant-assisted dissolution : Employ polysorbate-80 or cyclodextrins for in vitro assays.
    Note: Validate solubility using dynamic light scattering (DLS) or nephelometry to confirm colloidal stability .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d₆) to confirm benzodioxol and piperazine proton environments.
  • Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (expected m/z ~265.1).
  • HPLC purity : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm.
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Discrepancies in receptor affinity data (e.g., serotonin 5-HT₁A vs. α₂-adrenergic receptors) may arise from:

  • Assay variability : Standardize protocols (e.g., radioligand competition vs. functional cAMP assays).
  • Enantiomeric purity : Chiral HPLC (Chiralpak IA column) to isolate enantiomers, as stereochemistry impacts binding.
  • Membrane preparation : Use homogeneous cell lines (e.g., HEK293 expressing human receptors) to reduce variability .

Q. What strategies are effective for studying metabolic stability and in vivo pharmacokinetics?

  • Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites.
  • PK modeling : Conduct IV/PO dosing in rodents (2–5 mg/kg), with plasma sampling at 0.5, 1, 2, 4, 8, 24 h. Fit data to a two-compartment model using Phoenix WinNonlin .

Q. How can computational methods guide SAR optimization of this scaffold?

  • Molecular docking : Use AutoDock Vina to predict binding modes in homology models of target receptors (e.g., dopamine D₂).
  • QM/MM simulations : Calculate binding free energy contributions of the benzodioxol substituent.
  • ADMET prediction : Employ SwissADME or ADMETLab to prioritize derivatives with improved LogP (<3) and CYP450 inhibition profiles .

Research Challenges and Gaps

  • Stereochemical control : Lack of efficient asymmetric synthesis methods for chiral derivatives .
  • Ecotoxicology data : No standardized studies on biodegradation or aquatic toxicity (OECD 301/302 protocols needed) .

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